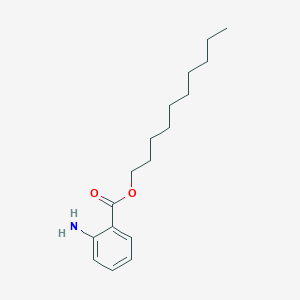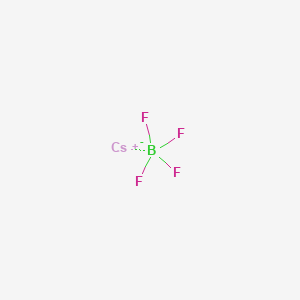
Caesium tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Caesium tetrafluoroborate is a chemical compound with the molecular formula BCsF4 . It has a molecular weight of 219.71 g/mol . The compound is composed of the tetrafluoroborate anion (BF4-) and the caesium cation (Cs+) .
Synthesis Analysis
Caesium tetrafluoroborate can be prepared by reacting boric and hydrofluoric acids with caesium hydroxide or caesium carbonate .Molecular Structure Analysis
The molecular structure of caesium tetrafluoroborate is represented by the InChI string:InChI=1S/BF4.Cs/c2-1(3,4)5;/q-1;+1 . The compound is made up of a caesium cation (Cs+) and a tetrafluoroborate anion (BF4-) . Chemical Reactions Analysis
Caesium tetrafluoroborate has been used in the field of perovskite solar cells. A study reported the use of caesium tetrafluoroborate for surface passivation of wide bandgap perovskite solar cells .Physical And Chemical Properties Analysis
Caesium tetrafluoroborate has a molecular weight of 219.71 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 219.9083698 g/mol .Applications De Recherche Scientifique
Surface Passivation of Wide Bandgap Perovskite Solar Cells
Caesium tetrafluoroborate is used in the surface passivation of wide bandgap perovskite solar cells . The selective reactivity-assisted sacrificial additive coating improves the open circuit voltage of the devices . This approach can be adapted to other perovskites of various compositions .
Enhanced Emission and Stability of CsPbBr3 Nanocrystals
Caesium tetrafluoroborate is used in the in situ passivation of Pb0 traps by fluoride acid-based ionic liquids, which enhances the emission and stability of CsPbBr3 nanocrystals . This results in highly fluorescent and stable perovskite nanocrystals, with the photoluminescence quantum yield (PLQY) of the as-synthesized nanocrystals improving from 63.82% to 94.63% .
White Light-Emitting Diodes
The introduction of Caesium tetrafluoroborate significantly eliminates the Pb0 traps, leading to the production of highly fluorescent and stable perovskite nanocrystals . These nanocrystals are used in the assembly of white light-emitting diodes (LEDs), which exhibit high luminous efficiency (100.07 lm W −1) and wide color gamut (140.64% of the National Television System Committee (NTSC) standard) .
In-vitro Studies
Caesium tetrafluoroborate is used in in-vitro studies. These studies are performed in controlled laboratory settings using cells or tissues.
Mécanisme D'action
Target of Action
Caesium tetrafluoroborate (CsBF4) is an ionic compound that consists of the caesium cation (Cs+) and the tetrafluoroborate anion (BF4-) The tetrafluoroborate anion is known to be a weakly coordinating anion This property allows it to be used in various chemical reactions without significantly affecting the overall process .
Mode of Action
This is due to its symmetrical structure, which distributes the negative charge equally over four atoms, and its composition of highly electronegative fluorine atoms, which diminish the basicity of the anion . Therefore, in most reactions involving CsBF4, it is usually assumed that the caesium cation is the reactive agent .
Biochemical Pathways
Tetrafluoroborate salts are often used in synthesis due to their weakly coordinating nature . They are also more soluble in organic solvents than related nitrate or halide salts , which could potentially affect various biochemical pathways.
Pharmacokinetics
A study on a similar compound, 18f-tetrafluoroborate (18f-tfb), showed that it was well-tolerated in healthy human subjects, with high uptakes seen in the thyroid, stomach, salivary glands, and bladder . Urinary clearance of 18F-TFB was also prominent .
Result of Action
Given its chemical properties, it is likely that csbf4 could be used in various chemical reactions without significantly affecting the overall process .
Action Environment
The action of CsBF4 can be influenced by various environmental factors. For instance, the solubility of CsBF4 in different solvents could affect its action and efficacy . Furthermore, the stability of CsBF4 could be affected by factors such as temperature and pH.
Safety and Hazards
Orientations Futures
Caesium tetrafluoroborate has been used in the field of perovskite solar cells, showing potential for future research in this area . Further studies could explore the use of caesium tetrafluoroborate in other applications and its potential effects on the performance and stability of these applications .
Propriétés
IUPAC Name |
cesium;tetrafluoroborate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BF4.Cs/c2-1(3,4)5;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXRQPOVBVBECX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[Cs+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BCsF4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635691 |
Source


|
| Record name | Caesium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18909-69-8 |
Source


|
| Record name | Caesium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

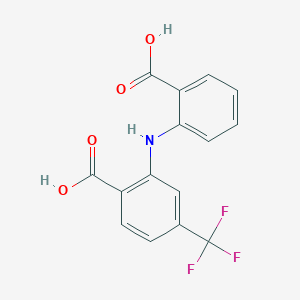


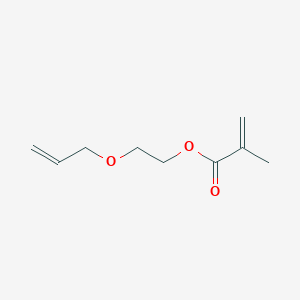
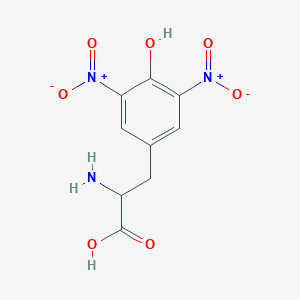
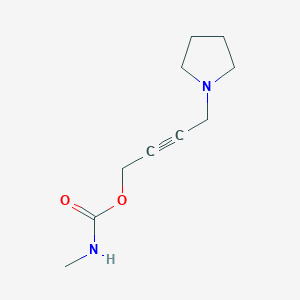
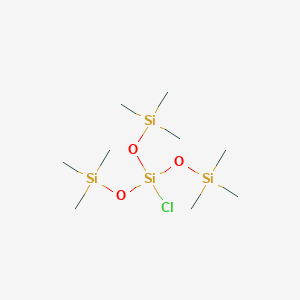


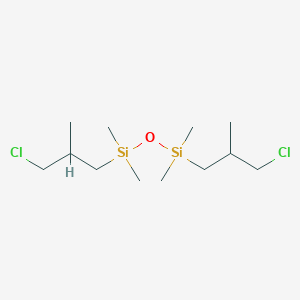


![3-Methyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B100786.png)
